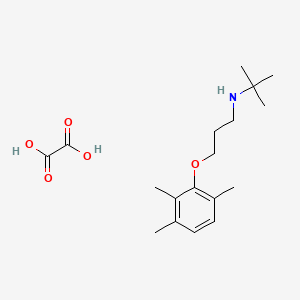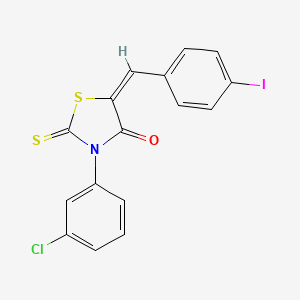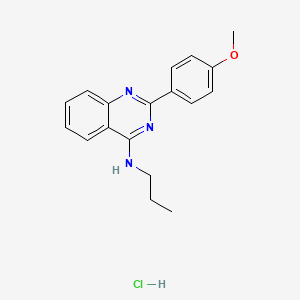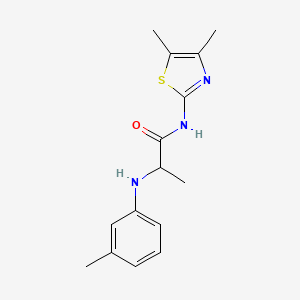
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate, also known as TTA, is a chemical compound that has been used in various scientific research applications. TTA is a selective agonist for the G protein-coupled receptor GPR84, which is involved in various physiological processes.
作用機序
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate selectively activates GPR84 receptors, which are expressed in various immune cells, including macrophages, dendritic cells, and T cells. Activation of GPR84 receptors leads to the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These signaling pathways are involved in various cellular processes, including inflammation, immune cell activation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to activate pro-inflammatory cytokine production in immune cells, including IL-6, TNF-α, and IL-1β. This compound has also been shown to modulate T cell activation and differentiation, leading to the production of various cytokines, including IFN-γ and IL-17. In addition, this compound has been shown to activate macrophages and dendritic cells, leading to the production of chemokines and cytokines that recruit and activate other immune cells.
実験室実験の利点と制限
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate has several advantages for lab experiments, including its selectivity for GPR84 receptors, its ability to activate various signaling pathways, and its potential role in regulating immune system function. However, this compound also has some limitations, including its potential cytotoxicity at high concentrations and its potential to activate other receptors at high concentrations.
将来の方向性
There are several future directions for N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate research, including the study of its role in various diseases, such as inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. This compound may also have potential as a therapeutic target for cancer, as it has been shown to modulate immune cell function and cytokine production. In addition, further research is needed to understand the mechanisms underlying this compound's effects on immune cell function and signaling pathways.
合成法
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate can be synthesized using a multi-step process. The first step involves the reaction of tert-butylamine with 2,3,6-trimethylphenol to produce N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)propan-1-amine. The second step involves the reaction of this intermediate with oxalic acid to produce this compound oxalate.
科学的研究の応用
N-(tert-butyl)-3-(2,3,6-trimethylphenoxy)-1-propanamine oxalate has been used in various scientific research applications, including the study of GPR84 signaling pathways, immune responses, and inflammation. This compound has been shown to activate GPR84 receptors in immune cells, leading to the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to modulate T cell activation and differentiation, suggesting a potential role in immune system regulation.
特性
IUPAC Name |
2-methyl-N-[3-(2,3,6-trimethylphenoxy)propyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.C2H2O4/c1-12-8-9-13(2)15(14(12)3)18-11-7-10-17-16(4,5)6;3-1(4)2(5)6/h8-9,17H,7,10-11H2,1-6H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWYVCISXSUMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCNC(C)(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-N'-isobutylethanediamide](/img/structure/B5017538.png)
![N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)

![{2-[(2-phenoxyethyl)amino]ethyl}carbamodithioic acid](/img/structure/B5017549.png)

![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)
![3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5017565.png)




![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)
![N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5017633.png)